molecular formula C10H8F2O B2443443 [4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol CAS No. 1803599-02-1

[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol

Cat. No. B2443443
CAS RN: 1803599-02-1
M. Wt: 182.17
InChI Key: NWSNUZJXOJDIEK-UHFFFAOYSA-N
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Description

“[4-(3,3-Difluoroprop-1-yn-1-yl)phenyl]methanol”, also known as DFPM, is a chemical compound with the molecular formula C10H8F2O and a molecular weight of 182.17 . It has been increasingly studied for its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular structure of DFPM consists of a phenyl group (a ring of six carbon atoms) attached to a methanol group (one carbon atom bonded to three hydrogen atoms and one hydroxyl group) via a 3,3-difluoroprop-1-yn-1-yl group (a three-carbon chain with a triple bond and two fluorine atoms attached to the middle carbon atom) .


Physical And Chemical Properties Analysis

The physical and chemical properties of DFPM, such as its boiling point, are not specified in the available sources .

Safety and Hazards

DFPM should be handled with care. Safety precautions include avoiding contact with skin and eyes, not breathing in dust/fume/gas/mist/vapours/spray, and not eating, drinking, or smoking when using this product. It should be used only outdoors or in a well-ventilated area. Protective gloves, clothing, and eye/face protection should be worn. In case of inadequate ventilation, respiratory protection should be worn .

properties

IUPAC Name

[4-(3,3-difluoroprop-1-ynyl)phenyl]methanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F2O/c11-10(12)6-5-8-1-3-9(7-13)4-2-8/h1-4,10,13H,7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWSNUZJXOJDIEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CO)C#CC(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8F2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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